Tert-butyl (5-formylpyridin-3-yl)carbamate: Structural Dynamics, Physical Properties, and Synthetic Applications in Medicinal Chemistry
Tert-butyl (5-formylpyridin-3-yl)carbamate: Structural Dynamics, Physical Properties, and Synthetic Applications in Medicinal Chemistry
Executive Summary
Tert-butyl (5-formylpyridin-3-yl)carbamate (CAS: 337904-94-6) is a highly versatile, bifunctional heterocyclic building block extensively utilized in the synthesis of complex pharmaceutical active ingredients (APIs)[1]. Featuring both an electrophilic aldehyde and an orthogonally protected amine on a pyridine scaffold, this compound serves as a critical intermediate in the development of neurological therapeutics, including mGluR5 antagonists and OGA inhibitors ([2], [3]). This whitepaper provides an in-depth analysis of its chemical properties, structural logic, and field-proven experimental workflows.
Chemical Structure & Electronic Properties
The molecular architecture of Tert-butyl (5-formylpyridin-3-yl)carbamate ( C11H14N2O3 ) is defined by a push-pull electronic system across the pyridine core[4].
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The Pyridine Scaffold: The nitrogen atom in the aromatic ring exerts a strong electron-withdrawing effect via induction and resonance, rendering the ring electron-deficient.
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The Boc-Amine Group (C3 Position): The tert-butyloxycarbonyl (Boc) protected amine acts as a mild electron-donating group. The bulky tert-butyl moiety provides steric shielding, while the carbamate linkage ensures the amine remains non-nucleophilic during downstream transformations.
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The Formyl Group (C5 Position): The aldehyde is highly electrophilic. Its electrophilicity is further enhanced by the electron-withdrawing nature of the pyridine core, making it highly susceptible to nucleophilic attack (e.g., Grignard additions, reductive aminations)[3].
Fig 1: Electronic interplay and reactivity domains of the bifunctional pyridine scaffold.
Physical Properties & Characterization Data
Understanding the physical parameters of this compound is critical for optimizing reaction conditions and ensuring safe storage. The data below synthesizes standard characterization metrics ([5], [6]).
| Property | Value / Description |
| Chemical Name | tert-butyl N-(5-formylpyridin-3-yl)carbamate |
| CAS Number | 337904-94-6 |
| Molecular Formula | C11H14N2O3 |
| Molecular Weight | 222.24 g/mol |
| Physical State | Solid (Typically pale yellow to white powder) |
| Solubility | Soluble in DCM, THF, DMF, and DMSO; Insoluble in water |
| Storage Conditions | Cold-chain (2-8°C), inert atmosphere (Argon/Nitrogen) |
| GHS Hazards | H315 (Skin), H319 (Eye), H335 (Respiratory irritation) |
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly detailed to explain why specific reagents and conditions are selected.
Protocol 1: Chemoselective Reductive Amination
This protocol details the conversion of the C5-formyl group into a substituted amine without disturbing the C3-Boc group.
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Imine Formation: Dissolve Tert-butyl (5-formylpyridin-3-yl)carbamate (1.0 eq) and the target primary/secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).
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Causality: DCE is selected over dichloromethane (DCM) due to its slightly higher boiling point and superior solubility profile for the reducing agent.
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Acid Catalysis: Add glacial acetic acid (1.5 eq).
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Causality: The weak acid protonates the aldehyde oxygen, increasing its electrophilicity, and subsequently protonates the carbinolamine intermediate to drive dehydration into the iminium ion.
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Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at 0°C.
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Causality: STAB is a mild hydride source. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, preventing the premature reduction of the unreacted aldehyde directly into an alcohol.
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Validation (Self-Validating Step): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.
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Validation Logic: The starting material will illuminate as a bright yellow/orange spot (active aldehyde). The reaction is deemed complete when the 2,4-DNP active spot completely disappears, confirming 100% consumption of the formyl group.
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Quench & Workup: Quench the reaction with saturated aqueous NaHCO3 .
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Causality: This neutralizes the acetic acid and destroys excess STAB. Maintaining a slightly basic pH (~8) is critical to prevent the premature acidic cleavage of the Boc protecting group.
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Fig 2: Step-by-step mechanistic workflow for chemoselective reductive amination.
Protocol 2: Nucleophilic Fluorination (DAST)
Derived from validated patent literature for synthesizing mGluR5 antagonists ([2]), this protocol converts the formyl group to a difluoromethyl ( −CF2H ) moiety.
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Preparation: Dissolve the carbamate (1.0 eq) in anhydrous DCM under an inert argon atmosphere.
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Fluorination: Slowly add Diethylaminosulfur trifluoride (DAST, 3.0 eq) dropwise at 0°C.
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Causality: DAST replaces the carbonyl oxygen with two fluorine atoms. The low temperature strictly controls the highly exothermic nature of the fluorination and prevents thermal degradation of the Boc group.
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Validation (Self-Validating Step): Analyze the crude aliquot via 19F -NMR and 1H -NMR.
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Validation Logic: Successful conversion is validated by the appearance of a characteristic doublet in the 19F -NMR spectrum (typically between -110 to -120 ppm) corresponding to the −CF2H group, coupled with the complete disappearance of the aldehyde proton signal (~10.0 ppm) in the 1H -NMR spectrum.
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Quench: Carefully quench the mixture by dropwise addition into a vigorously stirred solution of saturated NaHCO3 at 0°C.
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Causality: Unreacted DAST reacts violently with moisture to form Hydrofluoric acid (HF). A slow, basic quench immediately neutralizes the generated HF, protecting both the operator and the acid-sensitive Boc group from cleavage.
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Safety, Handling, and Storage
Tert-butyl (5-formylpyridin-3-yl)carbamate is classified as a skin, eye, and respiratory irritant (H315, H319, H335)[6].
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Handling: Must be handled inside a certified chemical fume hood using standard PPE (nitrile gloves, safety goggles).
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Storage: The compound should be stored under cold-chain conditions (2-8°C) in a desiccator backfilled with Argon[7]. Causality: The formyl group is susceptible to slow air oxidation to the corresponding carboxylic acid, while the Boc group can undergo thermal degradation if exposed to elevated temperatures over prolonged periods.
References
-
National Institutes of Health (PubChem). "tert-butyl N-(5-formylpyridin-3-yl)carbamate - Compound Summary". URL: [Link]
- World Intellectual Property Organization (WIPO). "WO2006074884A1 - Thiazole-4-carboxamide derivatives as mglur5 antagonists".
- World Intellectual Property Organization (WIPO). "CA3102903A1 - Oga inhibitor compounds".
Sources
- 1. nextsds.com [nextsds.com]
- 2. WO2006074884A1 - Thiazole-4-carboxamide derivatives as mglur5 antagonists - Google Patents [patents.google.com]
- 3. CA3102903A1 - Oga inhibitor compounds - Google Patents [patents.google.com]
- 4. CAS 337904-94-6: Ácido carbámico, (5-formil-3-piridinil)-,… [cymitquimica.com]
- 5. tert-butyl N-(5-formylpyridin-3-yl)carbamate | C11H14N2O3 | CID 17832055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 337904-94-6|tert-Butyl (5-formylpyridin-3-yl)carbamate|BLD Pharm [bldpharm.com]
